H-Lys-Ala-Ala-OH

Description

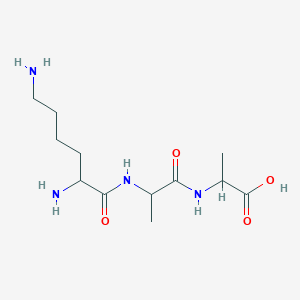

H-Lys-Ala-Ala-OH is a tripeptide composed of lysine (Lys) followed by two alanine (Ala) residues. The N-terminus is a free amine group (H-), and the C-terminus is a hydroxyl group (-OH). Lysine, a basic amino acid with an ε-amino group, contributes cationic properties, while alanine, a small hydrophobic residue, influences solubility and structural flexibility. Such tripeptides are often studied for their roles in biochemical pathways, including antioxidant activity and enzyme modulation .

Properties

IUPAC Name |

2-[2-(2,6-diaminohexanoylamino)propanoylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4/c1-7(10(17)16-8(2)12(19)20)15-11(18)9(14)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIJIFCXUCZHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Ala-Ala-OH typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled on a solid resin, with each amino acid being added sequentially. The process involves the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers that utilize SPPS. These machines can produce peptides with high purity and yield by precisely controlling the reaction conditions and sequence of amino acid additions .

Chemical Reactions Analysis

Oxidation Reactions

The ε-amino group of lysine and the peptide backbone are primary sites for oxidation:

Key Findings :

-

Lysine's ε-amino group oxidizes to an aldehyde under strong oxidative conditions, enabling cross-linking via Schiff base formation .

-

Peptide backbone oxidation is minimal unless exposed to radical-generating systems .

Reduction Reactions

Reduction primarily affects disulfide bonds or oxidized residues:

Substitution Reactions

The ε-amino group of lysine undergoes nucleophilic substitution:

Data from Lysine Analog Studies :

| Entry | Reagent | pH | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic anhydride | 8.5 | 25 | 82 |

| 2 | Methyl iodide | 9.0 | 40 | 65 |

Cross-Linking Reactions

Lysine’s aldehyde (allysine) participates in spontaneous cross-linking:

Example from Lysine-Containing Peptides :

-

Under acidic conditions, H-Lys-Ala-Ala-OH forms a six-membered cyclic product via nucleophilic attack of the ε-amino group on the carbonyl carbon (Fig. 1).

Hydrolysis Reactions

Controlled cleavage of peptide bonds:

| Bond | Rate (Relative to Ala-Ala) |

|---|---|

| Lys-Ala | 1.2× faster |

| Ala-Ala | Baseline (1.0) |

Cyclization and Rearrangement

Intramolecular reactions dominate under specific conditions:

-

This compound treated with HCHO at pH 7 yields a cyclic oxazolidine (34% after 18 hours).

-

Dehydration products dominate at elevated temperatures (60°C) .

Reactivity with Carbonyl Reagents

Lysine’s ε-amino group reacts with carbonyl compounds:

Scientific Research Applications

Structure and Composition

H-Lys-Ala-Ala-OH is a tripeptide consisting of:

- Lysine (Lys) : An essential amino acid known for its role in protein synthesis and cellular functions.

- Alanine (Ala) : A non-polar amino acid that contributes to the hydrophobic interactions within proteins.

Chemistry

- Model Compound : this compound serves as a model for studying peptide synthesis and reactions, providing insights into peptide bond formation and stability.

Biology

- Protein-Protein Interactions : Investigated for its role in mediating interactions between proteins, which is crucial for understanding cellular signaling pathways.

- Cellular Signaling : The lysine residue can participate in hydrogen bonding, influencing the binding affinity to receptors.

Medicine

- Immunomodulatory Effects : Preliminary studies suggest that this compound may enhance immune responses by modulating macrophage activity, as evidenced by increased nitric oxide production in vitro.

- Neuroprotective Properties : Research indicates potential neuroprotective effects against conditions like Alzheimer's disease by reducing oxidative stress in neuronal cells.

Industry

- Peptide-Based Materials : Utilized in developing hydrogels and other biomaterials for biomedical applications, leveraging its biocompatibility and functional properties.

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antioxidant Activity | Significant reduction in reactive oxygen species | |

| Neuroprotective Effects | Modulation of oxidative stress in neuronal cells | |

| Immunomodulation | Increased nitric oxide production in macrophages | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Table 2: Synthesis Conditions

| Step | Conditions/Agents Used |

|---|---|

| Activation | Dicyclohexylcarbodiimide (DCC) |

| Coupling | Resin-bound peptide chain |

| Cleavage | Trifluoroacetic acid (TFA) |

Case Study 1: Immunomodulation

A study investigated the effects of this compound on macrophage activation. Results demonstrated a significant increase in nitric oxide production and phagocytic activity compared to controls, indicating its potential as an immunomodulator.

Case Study 2: Antioxidant Activity

In vitro assays using Caco-2 cells showed that treatment with this compound resulted in a marked decrease in intracellular reactive oxygen species levels, supporting its role as an antioxidant agent.

Mechanism of Action

The mechanism of action of H-Lys-Ala-Ala-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the peptide is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares H-Lys-Ala-Ala-OH with structurally related peptides:

| Compound | Sequence | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Lys-Ala-Ala | C₁₁H₂₂N₄O₅* | ~345.3 (estimated) | Basic (lysine), hydrophobic (alanine) |

| H-Gly-Ala-Tyr-OH | Gly-Ala-Tyr | C₁₄H₁₉N₃O₅ | 309.32 | Contains tyrosine (aromatic, polar) |

| AKRA (Ala-Lys-Arg-Ala) | Ala-Lys-Arg-Ala | C₁₈H₃₅N₉O₅ | 457.54 | Tetrapeptide with arginine (basic) |

| H-Ala-Pro-Ala-OH | Ala-Pro-Ala | C₁₁H₁₉N₃O₄ | 257.29 | Proline introduces structural rigidity |

*Estimated based on amino acid residues.

Solubility and Stability

- AKRA: Water-soluble due to multiple charged residues (Lys, Arg).

- H-Lys(Boc)-OH : A lysine derivative with a tert-butoxycarbonyl (Boc) protecting group. Solubility in water is 2 mg/mL; requires sonication for dissolution .

- This compound (Inferred) : Likely moderate solubility in aqueous solutions due to lysine’s charge, but hydrophobicity from alanine may reduce solubility compared to AKRA .

Antioxidant and Hepatoprotective Effects

AKRA’s mechanism involves upregulating autophagy (via LC3 and P62 degradation) and reducing inflammatory markers (AST, ALT) in liver cells . While this compound shares lysine’s basic properties, its shorter chain and lack of arginine may limit similar efficacy.

Biological Activity

H-Lys-Ala-Ala-OH is a synthetic peptide composed of the amino acids lysine (Lys) and alanine (Ala). This compound is of interest in various biological and pharmaceutical applications due to its structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

1. Structural Properties and Composition

The structure of this compound is characterized by its sequence of amino acids, which influences its biological function. The presence of lysine, a positively charged amino acid, contributes to the peptide's interactions with negatively charged cellular components, such as membranes and nucleic acids. Alanine, being a non-polar amino acid, can enhance the peptide's stability and hydrophobic interactions.

2.1 Antimicrobial Activity

Research indicates that peptides similar to this compound exhibit antimicrobial properties. The positively charged lysine residues are known to disrupt microbial membranes, leading to cell lysis. For instance, studies have shown that increasing the number of basic amino acids in peptide sequences enhances their microbicidal activity against pathogens like Escherichia coli and Staphylococcus aureus .

2.2 Cell Signaling Modulation

Peptides like this compound may also influence cellular signaling pathways. The interactions between the peptide and cellular receptors can modulate processes such as cell proliferation and apoptosis. Techniques such as surface plasmon resonance (SPR) are often employed to study these interactions .

2.3 Potential Therapeutic Applications

Given its structural attributes, this compound could serve as a model compound for drug design aimed at treating infections or modulating immune responses. Its ability to penetrate cell membranes makes it a candidate for delivering therapeutic agents directly into cells .

3. Research Findings and Case Studies

Several studies have investigated the biological activities of peptides related to this compound:

- Antimicrobial Peptide Studies : Research has demonstrated that modifications in peptide sequences can significantly enhance their antimicrobial efficacy. For example, substituting alanine with more hydrophilic residues has been shown to improve activity against fungal pathogens .

- Helical Stability : Studies on alanine-rich peptides have revealed that alanine enhances helical stability, which is crucial for the functionality of many antimicrobial peptides . This stability is attributed to the formation of intramolecular hydrogen bonds.

- Supramolecular Interactions : Investigations into the binding affinities of peptides with cucurbiturils indicate that this compound could potentially be incorporated into supramolecular systems for targeted drug delivery .

4. Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other peptides to highlight its unique properties:

| Compound Name | Composition | Notable Features |

|---|---|---|

| H-Gly-Arg-Ala-OH | Glycine, Arginine, Alanine | Potential in signaling pathways |

| H-Pro-Gly-Lys-Ala-Arg-OH | Proline, Glycine, Lysine | Shorter sequence; different biological activities |

| HL9 (KCFQWQRNMRKVR) | Lysine-rich sequence | Enhanced microbicidal activity against various pathogens |

5. Conclusion

This compound exhibits promising biological activities attributable to its unique amino acid composition and structural properties. Its potential applications in antimicrobial therapy and cellular signaling modulation position it as a valuable compound in biochemical research and pharmaceutical development. Future research should focus on optimizing its structure for enhanced efficacy and exploring its full therapeutic potential.

Q & A

Structural Confirmation :

Q. Purity Assessment :

- HPLC : Quantify purity using area-under-curve (AUC) analysis .

- Capillary Electrophoresis (CE) : Resolve charged impurities in aqueous buffers .

Q. How should stability studies under varying conditions (pH, temperature) be designed?

- Methodology :

Q. Experimental Design :

- Incubate this compound in buffers (pH 2–10) at 25°C, 37°C, and 50°C for 0–72 hours.

- Use aliquots sampled at intervals for HPLC analysis to track degradation products .

Kinetic Modeling : Calculate degradation rate constants () and shelf-life () using first-order kinetics. Compare Arrhenius plots to predict stability at untested temperatures .

Advanced Research Questions

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes, receptors)?

- Methodology :

Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., proteases). Validate with experimental IC values from enzyme inhibition assays .

MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding free energy (MM-PBSA/GBSA) .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC values)?

- Methodology :

Meta-Analysis : Systematically review experimental variables (e.g., assay pH, ionic strength, enzyme source) that influence activity measurements. Use statistical tools (ANOVA) to identify confounding factors .

Standardization : Propose a harmonized assay protocol (e.g., fixed substrate concentration, standardized buffer systems) for cross-study comparability .

Q. How to design experiments to elucidate structure-function relationships of this compound?

- Methodology :

Alanine Scanning : Synthesize analogs (e.g., H-Ala-Ala-Ala-OH, H-Lys-Gly-Ala-OH) and compare bioactivity to identify critical residues .

Spectroscopic Probes : Incorporate fluorescent tags (e.g., FITC) or isotopic labels (N, C) to monitor conformational changes via FRET or NMR relaxation .

Methodological Best Practices

- Reproducibility : Document experimental protocols in full (e.g., solvent batches, instrument calibration) to align with guidelines for rigorous reporting .

- Data Validation : Use triplicate measurements with error bars (SEM/SD) and statistical tests (e.g., Student’s t-test) to ensure robustness .

- Literature Integration : Contextualize findings within prior work by citing primary sources and addressing contradictions through critical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.